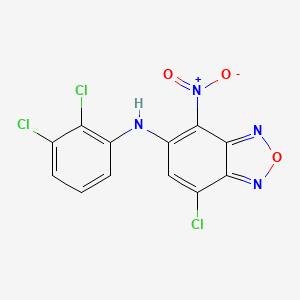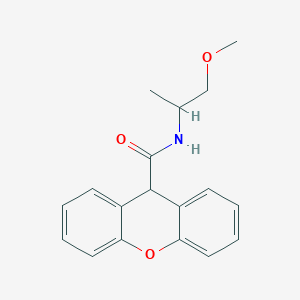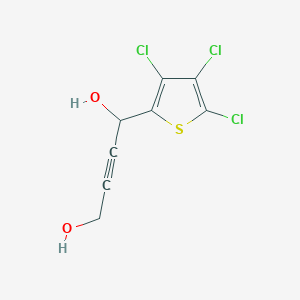
7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Descripción general
Descripción
7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as DBD, is a synthetic compound that belongs to the class of benzoxadiazole derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is not fully understood; however, it has been proposed that it induces cell death through the activation of apoptosis. This compound has been found to upregulate the expression of pro-apoptotic proteins, such as Bax, and downregulate the expression of anti-apoptotic proteins, such as Bcl-2. Additionally, this compound has been found to inhibit the activity of NF-kB, a transcription factor that regulates cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell death through the activation of apoptosis, inhibit cell proliferation, and inhibit the formation of amyloid-beta plaques. Additionally, this compound has been found to exhibit excellent photoluminescence properties, making it a potential candidate for optoelectronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine in lab experiments is its potent anticancer activity. This compound has been found to exhibit potent activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, this compound exhibits excellent photoluminescence properties, making it a potential candidate for optoelectronic devices. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the research on 7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine. One of the potential future directions is the development of this compound-based anticancer drugs. This compound has been found to exhibit potent anticancer activity, making it a potential candidate for the development of anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which will help optimize its activity. Finally, this compound has shown promising results in the treatment of Alzheimer's disease, and further studies are needed to explore its potential applications in this field.
Aplicaciones Científicas De Investigación
7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound induces cell death through the activation of apoptosis and inhibition of cell proliferation. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid-beta plaques, which are known to be a hallmark of the disease. This compound has also been studied for its potential applications in material science, as it exhibits excellent photoluminescence properties, making it a potential candidate for optoelectronic devices.
Propiedades
IUPAC Name |
7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3N4O3/c13-5-2-1-3-7(9(5)15)16-8-4-6(14)10-11(18-22-17-10)12(8)19(20)21/h1-4,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUFQIXKYZZNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955205.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B3955229.png)
![methyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3955237.png)
![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate](/img/structure/B3955250.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3955255.png)


![ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B3955275.png)

![N-[2-(anilinocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3955295.png)
![2-{4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyrimidin-4-amine](/img/structure/B3955302.png)


![methyl 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B3955320.png)